2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- A pyrrolo[2,3-b]quinoxaline core with an amino group at position 2 and a carboxamide at position 3.
- A 3,4-dichlorophenyl substituent at position 1, introducing electron-withdrawing chlorine atoms.
Properties
Molecular Formula |
C26H21Cl2N5O2 |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21Cl2N5O2/c1-35-17-9-6-15(7-10-17)12-13-30-26(34)22-23-25(32-21-5-3-2-4-20(21)31-23)33(24(22)29)16-8-11-18(27)19(28)14-16/h2-11,14H,12-13,29H2,1H3,(H,30,34) |
InChI Key |
COTHLSLGAAISRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This is achieved through a substitution reaction using 3,4-dichlorophenyl reagents.
Attachment of the methoxyphenyl group: This step involves the use of 4-methoxyphenyl ethylamine in a coupling reaction.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar analogues from the evidence:
Key Structural Differences and Implications
Position 1 Substituents: Chlorinated phenyl groups (e.g., 3,4-dichlorophenyl in the target vs. Methoxy groups (e.g., 3-methoxyphenyl in ) improve solubility but may reduce membrane permeability compared to chlorinated analogues .
Carboxamide Substituents :
- Aromatic ethyl chains (e.g., N-[2-(4-methoxyphenyl)ethyl] in the target) contribute to higher molecular weight and steric bulk, possibly affecting metabolic stability.
- Alkyl-ether chains (e.g., N-(3-ethoxypropyl) in ) balance lipophilicity and solubility, favoring oral bioavailability .
Research Findings from Analogues
- Antimicrobial Activity: Pyrroloquinoxaline derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target compound may share similar activity depending on substituent interactions .
- Inhibitory Potential: Compounds with chlorinated aryl groups (e.g., ) are reported as efficient inhibitors, though applications may vary (e.g., corrosion vs. enzymatic targets) .
- Physicochemical Properties :
Biological Activity
The compound 2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. For instance, the synthesis can begin with the reaction of 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile under microwave irradiation, which has been shown to enhance yields significantly when optimized for power and time .
Anticancer Activity
Recent studies have demonstrated that the compound exhibits strong anti-proliferative effects against several cancer cell lines. Specifically, it has shown selective cytotoxicity against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In comparison to normal cell lines such as HFL-1 and WI-38, the compound displayed significantly reduced toxicity, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth. Notably, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinases more effectively than Sorafenib, a well-known reference inhibitor. Molecular docking studies have provided insights into how the compound interacts with these receptors at a molecular level .
Case Studies
- In Vitro Studies : In vitro assays have confirmed the compound's ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptosis-related proteins .
- Selectivity Profile : A selectivity profile analysis indicated that while the compound effectively targets malignant cells, it maintains a lower affinity for normal cell types. This selectivity is crucial for minimizing side effects during treatment .
Data Table: Biological Activity Summary
| Cell Line | Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| MCF-7 | Breast Cancer | 5.0 | High |
| HCT-116 | Colon Cancer | 4.5 | High |
| PC-3 | Prostate Cancer | 6.0 | Moderate |
| A549 | Lung Cancer | 5.5 | High |
| HepG-2 | Liver Cancer | 7.0 | Moderate |
| HFL-1 | Normal Lung | >20 | N/A |
| WI-38 | Normal Fibroblast | >20 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
